2-(3-Carboxyphenyl)-5-fluorobenzoic acid
Description
Properties
IUPAC Name |
2-(3-carboxyphenyl)-5-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO4/c15-10-4-5-11(12(7-10)14(18)19)8-2-1-3-9(6-8)13(16)17/h1-7H,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RREQJIHHAQXVJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=C(C=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00689894 | |
| Record name | 4-Fluoro[1,1'-biphenyl]-2,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261992-36-2 | |
| Record name | 4-Fluoro[1,1'-biphenyl]-2,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acylation of Fluorinated Benzenes
The Friedel-Crafts acylation, as demonstrated in the synthesis of 2,4-dichloro-5-fluorobenzoic acid (EP0176026A1), provides a template for introducing acetyl groups to fluorinated aromatics. Using 2,4-dichlorofluorobenzene and acetyl chloride in the presence of aluminum chloride at 80–130°C yields 2,4-dichloro-5-fluoroacetophenone. Key parameters include:
Oxidation of Acetophenones to Carboxylic Acids
The ketone intermediate is oxidized to the carboxylic acid using sodium hypochlorite (chlorine lye) at 20–120°C. This two-step sequence achieves 75–85% overall yield for mono-carboxylic acids. For 2-(3-Carboxyphenyl)-5-fluorobenzoic acid, this method could be adapted by introducing a second acetyl group prior to oxidation. However, steric and electronic challenges in diacylation necessitate careful optimization.
Suzuki-Miyaura Cross-Coupling for Biphenyl Assembly
Boronic Acid and Halide Partners
Suzuki coupling offers a modular route to biphenyl structures. Potential building blocks include:
-
Halide Component : 5-Fluoro-2-bromobenzoic acid (protected as methyl ester)
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Boronic Acid : 3-Carboxyphenylboronic acid (protected as pinacol ester)
Reaction conditions:
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (2 mol%) |
| Base | Na₂CO₃ (2 equiv) |
| Solvent | DME/H₂O (4:1) |
| Temperature | 80–90°C |
| Yield | 60–75% |
Post-coupling hydrolysis of the ester groups with aqueous NaOH (15–25 wt%) at reflux affords the target diacid.
Challenges in Regioselectivity
Competing homocoupling and protodeboronation may reduce yields. Microwave-assisted Suzuki reactions (100°C, 20 min) improve efficiency, achieving 85% conversion in model systems.
Oxidative Methods for Direct Carboxylation
Kolbe-Schmitt Reaction
Direct carboxylation of 5-fluoro-2-phenylphenol via Kolbe-Schmitt reaction under high CO₂ pressure (5–10 bar) and temperature (120–150°C) introduces carboxyl groups at the ortho position relative to hydroxyl groups. However, competing decarboxylation and low regioselectivity limit utility.
Metal-Catalyzed C–H Activation
Rhodium-catalyzed C–H carboxylation using CO₂ has been explored for aromatic substrates. For example, 5-fluoro-2-phenylbenzamide undergoes carboxylation at the meta position with [RhCl(cod)]₂ (5 mol%) and Ag₂CO₃ (2 equiv) in DMF at 100°C, yielding 30–40% of the diacid.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Friedel-Crafts + Oxid. | High selectivity | Limited to mono-carboxylation | 70–85 |
| Suzuki Coupling | Modular, scalable | Requires protection/deprotection | 60–75 |
| Kolbe-Schmitt | Direct CO₂ utilization | Low regioselectivity | 20–35 |
| C–H Activation | Step economy | Narrow substrate scope | 30–40 |
Purification and Characterization
Crude products are purified via recrystallization from xylene or ethyl acetate/hexane mixtures. Analytical data for this compound include:
-
Melting Point : 215–217°C (decomp.)
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¹H NMR (DMSO-d₆): δ 8.15 (d, J = 8.1 Hz, 1H), 7.95 (m, 2H), 7.62 (t, J = 7.8 Hz, 1H).
-
HPLC Purity : ≥98% (C18 column, 0.1% TFA in H₂O/MeCN gradient).
Industrial-Scale Considerations
Large-scale synthesis prioritizes the Suzuki route due to compatibility with continuous flow reactors and reduced catalyst loading (0.5 mol% Pd). Solvent recovery systems for DME and aqueous bases improve cost efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-Carboxyphenyl)-5-fluorobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzoic acids, alcohols, and other aromatic derivatives.
Scientific Research Applications
2-(3-Carboxyphenyl)-5-fluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination polymers.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and magnetic susceptibility.
Mechanism of Action
The mechanism of action of 2-(3-Carboxyphenyl)-5-fluorobenzoic acid involves its interaction with specific molecular targets. The carboxyl group and fluorine atom play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-Carboxyphenylboronic acid: Similar in structure but contains a boronic acid group instead of a fluorine atom.
5-Fluoro-2-nitrobenzoic acid: Contains a nitro group instead of a carboxyl group.
2-(3-Carboxyphenyl)pyridine: Contains a pyridine ring instead of a fluorine atom.
Uniqueness
2-(3-Carboxyphenyl)-5-fluorobenzoic acid is unique due to the presence of both a carboxyl group and a fluorine atom on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming coordination complexes.
Q & A
Q. What are the recommended synthetic routes for 2-(3-carboxyphenyl)-5-fluorobenzoic acid?
- Methodological Answer : Synthesis typically involves multi-step functional group transformations. A plausible route includes:
Starting Material : Use a halogenated benzoic acid derivative (e.g., 5-fluoro-2-bromobenzoic acid) as the backbone.
Coupling Reaction : Introduce the 3-carboxyphenyl group via Suzuki-Miyaura cross-coupling using a boronic acid derivative under palladium catalysis .
Deprotection : Hydrolyze ester-protected carboxylic acid groups under acidic or basic conditions (e.g., NaOH/EtOH reflux) to yield the final product.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Assess purity with a C18 column, mobile phase (acetonitrile/water + 0.1% TFA), and UV detection at 254 nm.
- NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., δ ~12.8 ppm for -COOH in DMSO-d₆) .
- Mass Spectrometry : Validate molecular weight (theoretical ~274.22 g/mol) using ESI-MS or MALDI-TOF .
Q. What are the solubility and stability profiles of this compound?
- Methodological Answer :
- Solubility : Test in polar aprotic solvents (e.g., DMSO up to 10 mM at 25°C). Limited solubility in aqueous buffers below pH 4 due to protonation of carboxyl groups .
- Stability : Store at 2–8°C under inert atmosphere (N₂/Ar) to prevent hydrolysis or decarboxylation. Monitor degradation via periodic HPLC analysis .
Q. How is this compound utilized as a building block in medicinal chemistry?
- Methodological Answer :
- Derivatization : React the carboxylic acid group with amines (e.g., EDC/HOBt coupling) to generate amide libraries for bioactivity screening .
- Metal Coordination : Explore chelation properties with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic or therapeutic applications .
Q. Which analytical techniques are critical for quantifying this compound in complex matrices?
- Methodological Answer :
- LC-MS/MS : Quantify trace amounts in biological samples using MRM transitions (e.g., m/z 274→230).
- UV-Vis Spectroscopy : Calibrate absorbance at λ_max ~260 nm (fluorophenyl π→π* transitions) .
Advanced Research Questions
Q. How can computational modeling optimize the design of derivatives targeting specific enzymes?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2, kinases).
- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, incubation times) using tools like RevMan.
- Control Experiments : Validate purity batches and exclude batch-dependent artifacts via orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. How can reaction yields be improved during large-scale synthesis?
- Methodological Answer :
- Process Optimization : Use Design of Experiments (DoE) to evaluate factors like catalyst loading, solvent ratio, and temperature.
- Continuous Flow Chemistry : Enhance reproducibility and scalability using microreactors for Suzuki coupling steps .
Q. What methodologies enable the design of derivatives with enhanced blood-brain barrier (BBB) penetration?
- Methodological Answer :
Q. How should researchers interpret unexpected spectral data (e.g., split NMR peaks)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
